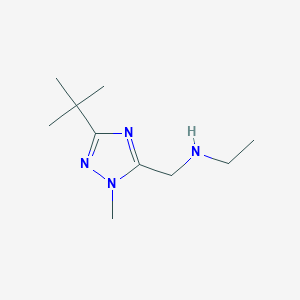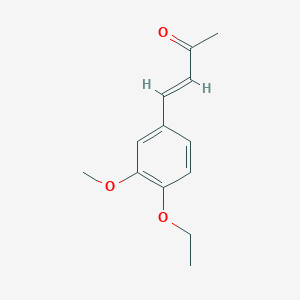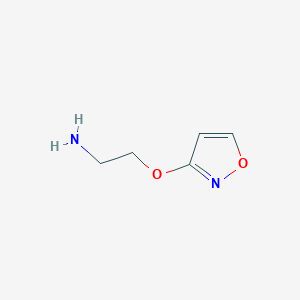
2,2-Dimethylpyrrolidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethylpyrrolidin-3-one is a heterocyclic organic compound featuring a five-membered ring with nitrogen as a heteroatom. This compound is known for its versatile applications in various fields, including organic synthesis and pharmaceuticals. Its unique structure imparts distinct chemical properties, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylpyrrolidin-3-one typically involves the cyclization of suitable precursors. One common method is the cyclization of N-substituted piperidines, which undergoes a series of reactions including the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and oxidation . Another approach involves the use of simple and inactivated cyclic amines as substrates, with copper salts as promoters and Oxone as the oxidant .
Industrial Production Methods: Industrial production of this compound often employs cost-effective and scalable methods. The use of air-stable and low-cost copper salts, along with non-poisonous oxidants like Oxone, makes the process attractive for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethylpyrrolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrolidine-2-carbaldehyde and subsequently carboxylic acids.
Reduction: Reduction reactions can convert the compound into different derivatives, depending on the reagents used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Copper salts and Oxone are commonly used oxidants.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions.
Major Products Formed:
Oxidation: Pyrrolidine-2-carbaldehyde and carboxylic acids.
Reduction: Reduced derivatives of this compound.
Substitution: Substituted pyrrolidinone derivatives.
Scientific Research Applications
2,2-Dimethylpyrrolidin-3-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-Dimethylpyrrolidin-3-one involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to form reactive intermediates, which can interact with biological molecules. These interactions can lead to various biological activities, including enzyme inhibition and modulation of signaling pathways .
Comparison with Similar Compounds
Pyrrolidin-2-one: Another five-membered lactam with similar structural features.
Pyrrolidine-2,5-diones: Compounds with additional functional groups that impart different reactivity.
Prolinol: A derivative with a hydroxyl group, used in various synthetic applications.
Uniqueness: 2,2-Dimethylpyrrolidin-3-one stands out due to its unique substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to undergo selective oxidation and substitution reactions makes it a valuable compound for diverse applications in research and industry .
Properties
IUPAC Name |
2,2-dimethylpyrrolidin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-6(2)5(8)3-4-7-6/h7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFJIYOTKSKXLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)CCN1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3-Azabicyclo[3.2.0]heptane-1,5-diyl)dimethanol](/img/structure/B13529861.png)
![4-[4-(Methylsulfanyl)phenyl]but-3-en-2-one](/img/structure/B13529863.png)
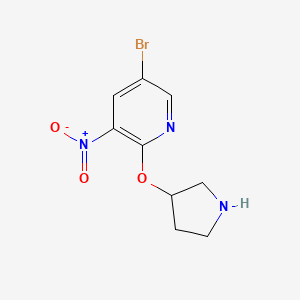
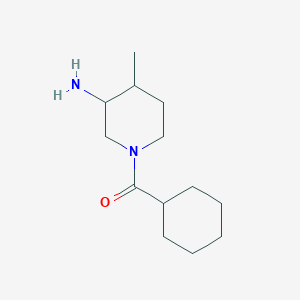
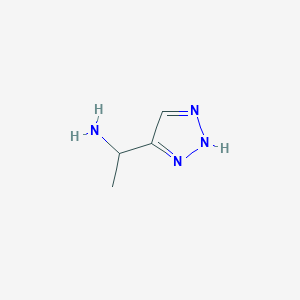
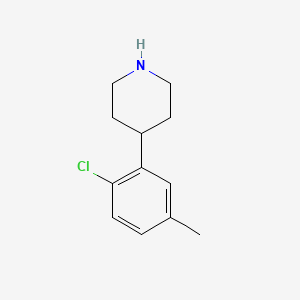
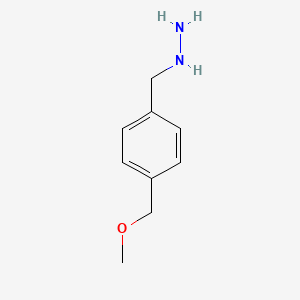
![N-{2-[4-(aminomethyl)-2-methylpyrrolidin-1-yl]-2-oxoethyl}-4-(trifluoromethyl)benzamide hydrochloride](/img/structure/B13529907.png)
![6-acetyl-8H-pyrano[3,4-b]pyridin-8-one](/img/structure/B13529915.png)

![2-(1-Methyl-1H-benzo[D]imidazol-5-YL)acetonitrile](/img/structure/B13529918.png)
